(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione
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Overview
Description
Isosegoline A is a pyridoacridine alkaloid isolated from the marine tunicate Eudistoma sp. This compound is part of a group of highly colored, polycyclic aromatic natural products known for their diverse biological activities, including anticancer properties .
Preparation Methods
Isosegoline A is typically isolated from marine sources, particularly the tunicate Eudistoma sp. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
Isosegoline A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the Isosegoline A molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Scientific Research Applications
Chemistry: Isosegoline A serves as a model compound for studying the reactivity and properties of pyridoacridine alkaloids.
Biology: It is used to investigate the biological pathways and mechanisms of action of marine-derived alkaloids.
Medicine: Isosegoline A exhibits significant anticancer activity, making it a promising candidate for drug development. .
Mechanism of Action
Isosegoline A exerts its effects primarily through DNA binding and intercalation. This interaction disrupts the normal function of DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also affects various molecular targets and pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Isosegoline A is part of a group of pyridoacridine alkaloids, which include:
- Segoline A
- Segoline B
- Norsegoline
- Debromoshermilamine
- Eilatin
Compared to these similar compounds, Isosegoline A is unique due to its specific molecular structure and the presence of a methoxy group, which may contribute to its distinct biological activities .
Properties
CAS No. |
117694-97-0 |
---|---|
Molecular Formula |
C23H19N3O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione |
InChI |
InChI=1S/C23H19N3O3/c1-11-23(2)18(21(27)25-22(23)28)14-10-16(29-3)19-17-13(8-9-24-19)12-6-4-5-7-15(12)26(11)20(14)17/h4-11,18H,1-3H3,(H,25,27,28)/t11-,18-,23-/m0/s1 |
InChI Key |
HSCRWFYMNNKDLC-ZIKCNTICSA-N |
SMILES |
CC1C2(C(C3=C4N1C5=CC=CC=C5C6=C4C(=NC=C6)C(=C3)OC)C(=O)NC2=O)C |
Isomeric SMILES |
C[C@H]1[C@]2([C@@H](C3=C4N1C5=CC=CC=C5C6=C4C(=NC=C6)C(=C3)OC)C(=O)NC2=O)C |
Canonical SMILES |
CC1C2(C(C3=C4N1C5=CC=CC=C5C6=C4C(=NC=C6)C(=C3)OC)C(=O)NC2=O)C |
Synonyms |
Isosegoline A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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